Structural Uniqueness: The 3,4-Difluorobenzoyl-Azetidine Motif as a Core Differentiator from Common Indazole Analogs
This compound is uniquely defined by the combination of a 1-(3,4-difluorobenzoyl)azetidine-3-carboxamide group attached to the 6-position of 1H-indazole. In contrast, commercially available close analogs typically feature an acetyl, methylsulfonyl, cyclopropylsulfonyl, or thiophene-carbonyl group on the azetidine ring, or lack the azetidine linker entirely . This specific substitution pattern is claimed within the scope of a Bayer Pharma patent family for treating endometriosis and lymphomas, whereas analogs with different acyl groups are generally not specified for these indications [1].
| Evidence Dimension | Chemical Structure (Substitution Pattern) |
|---|---|
| Target Compound Data | 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide; MW 356.33; C18H14F2N4O2 |
| Comparator Or Baseline | 1-acetyl-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 1428379-25-2); N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448123-11-2); 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide; N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
| Quantified Difference | Presence or absence of 3,4-difluorobenzoyl group; patent-protected therapeutic application landscape differs categorically from comparator analogs. |
| Conditions | Structural comparison based on chemical formulas and CAS registry assignments. |
Why This Matters
For patent-protected lead optimization programs, the 3,4-difluorobenzoyl-azetidine motif provides a proprietary foothold in chemical space that generic acetyl or sulfonyl analogs cannot occupy.
- [1] BOTHE, U., et al. (2016). Novel Indazolecarboxamides, Processes for Their Preparation, Pharmaceutical Preparations Comprising Them and Their Use for Producing Medicaments. U.S. Patent Application No. 20160311833 A1. Assigned to Bayer Pharma Aktiengesellschaft. View Source
